molecular formula C21H30FNO2 B5969286 [1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol

[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol

Cat. No.: B5969286
M. Wt: 347.5 g/mol
InChI Key: GZBHWOYYSAVULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of opioids and acts as a mu-opioid receptor agonist. In

Scientific Research Applications

[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated as a potential treatment for pain management. Additionally, it has been studied for its potential use in treating opioid addiction and withdrawal symptoms.

Mechanism of Action

[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol acts as a mu-opioid receptor agonist. It binds to the mu-opioid receptors in the brain and spinal cord, which results in the activation of the opioid system. This activation leads to the release of endogenous opioids, such as endorphins, which produce analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its analgesic properties. It has been shown to reduce pain sensitivity and increase pain tolerance. Additionally, it has been investigated for its potential use in treating opioid addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One of the advantages of [1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol in lab experiments is its potency as an analgesic. It has been shown to be effective at low doses, which makes it a useful tool in pain research. However, one of the limitations is its potential for abuse. As an opioid, it has the potential to produce addiction and dependence, which can be a concern in lab experiments.

Future Directions

There are several future directions for research on [1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further research is needed to explore its analgesic properties and potential use in pain management. Finally, more studies are needed to investigate its safety and potential for abuse.

Synthesis Methods

The synthesis of [1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is a complex process that involves several steps. The starting materials for the synthesis are cyclopentylpropanoyl chloride, 4-fluorobenzylamine, and piperidine. The reaction involves the formation of an amide bond between cyclopentylpropanoyl chloride and 4-fluorobenzylamine, followed by the addition of piperidine to form the piperidine ring. The final step involves the reduction of the amide group to form the alcohol group. The resulting product is this compound.

Properties

IUPAC Name

3-cyclopentyl-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FNO2/c22-19-9-6-18(7-10-19)14-21(16-24)12-3-13-23(15-21)20(25)11-8-17-4-1-2-5-17/h6-7,9-10,17,24H,1-5,8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBHWOYYSAVULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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